[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Description
Properties
CAS No. |
2639450-80-7 |
|---|---|
Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-4-1-6(2-4,3-11)12-5/h4-5,11H,1-3H2 |
InChI Key |
WNWIXSGXSRGRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(OC2C(F)(F)F)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reduction of Carboxylic Acid Derivatives
The reduction of esters or ketones to alcohols using agents like LiAlH₄ or NaBH₄ is well-established. For example, 4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-3-one can be reduced to its corresponding alcohol using NaBH₄ in methanol.
Example Protocol
Hydroboration-Oxidation of Alkenes
Alkenes within the bicyclic framework can undergo hydroboration followed by oxidation to install hydroxyl groups. This method is particularly useful for introducing the methanol moiety at specific positions.
Industrial-Scale Synthesis Considerations
Scaling up laboratory procedures necessitates optimizing reaction conditions for yield, safety, and cost-effectiveness. Continuous flow reactors, as employed in the synthesis of similar bicyclic compounds, enhance heat and mass transfer, reducing side reactions. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Residence Time | 10–15 minutes | Maximizes conversion |
| Temperature | 25–30°C | Prevents decomposition |
| Catalyst Loading | 5–7 mol% | Balances cost and activity |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of major methods for synthesizing this compound:
Chemical Reactions Analysis
Types of Reactions
[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted products.
Scientific Research Applications
[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate or as a component in drug formulations.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism of action of [3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and selectivity towards target molecules. The compound may exert its effects through various pathways, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*Predicted logP values based on substituent contributions.
Key Structural and Functional Differences
Trifluoromethyl vs. Difluoromethyl Substituents
- The target compound’s -CF₃ group enhances lipophilicity (logP ~1.8) compared to the -CHF₂ analog (logP ~1.3), favoring blood-brain barrier penetration.
- The -CF₃ group is more resistant to oxidative metabolism than -CHF₂, which may degrade via CYP450 enzymes.
Positional Isomerism
Aminomethyl and Iodomethyl Derivatives
- The -CH₂NH₂ derivative (CAS: 154703349) shows aqueous solubility >50 mg/mL due to protonation at physiological pH, whereas the -CH₂I analog (CAS: 2170372-21-9) serves as a synthetic intermediate for cross-coupling reactions.
Biological Activity
[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a bicyclic organic compound characterized by a trifluoromethyl group and a hydroxymethyl functional group. This compound's unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known for its electron-withdrawing properties, influencing the compound's reactivity and biological interactions.
- Molecular Formula : C7H7F3O3
- Molecular Weight : 196.12 g/mol
- CAS Number : 2413896-21-4
Biological Activity
Research indicates that compounds with similar structural motifs to this compound exhibit various pharmacological properties, including:
-
Anticancer Activity :
- Compounds with trifluoromethyl groups have shown enhanced anticancer activity in studies involving human breast cancer cell lines (e.g., MCF-7). For instance, isoxazole derivatives with trifluoromethyl substitutions demonstrated significant cytotoxic effects, indicating that the trifluoromethyl moiety may enhance biological activity .
- Antimicrobial Properties :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies, which explore how modifications to the molecular structure affect its biological properties.
| Compound Name | Notable Properties |
|---|---|
| Trifluoroacetophenone | Used in organic synthesis; exhibits reactivity |
| 4-Trifluoromethylphenol | Exhibits antimicrobial activity |
| 3-Trifluoromethylbenzoic acid | Utilized in pharmaceuticals and agrochemicals |
Case Studies
- Cytotoxicity Studies :
- Antimicrobial Efficacy :
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often focusing on optimizing yields and minimizing environmental impact:
- Fluorination Reactions : Utilizing catalytic methods for introducing the trifluoromethyl group.
- Bicyclic Ring Formation : Employing cyclization techniques to form the bicyclic structure efficiently.
Future Directions
The ongoing research into this compound focuses on:
- Exploring Derivatives : Investigating how modifications can enhance its biological activity.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Computational Modeling : Using computer-aided drug design tools to predict interactions and optimize lead compounds for further development.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for [3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cycloaddition or iodocyclization strategies. For example, visible-light-induced energy transfer catalysis enables formal [2π + 2σ] cycloaddition between benzoylformate esters and bicyclo[1.1.0]butanes, followed by backbone C-H abstraction and aryl migration . Key variables include solvent polarity (e.g., dichloromethane), temperature (room temp. to 80°C), and catalyst choice (e.g., palladium for cyclopropanation). Yield optimization requires precise control of photoredox conditions .
- Data : Reported yields range from 45–78% depending on substituent electronic effects.
Q. How is the bicyclic framework of this compound characterized structurally?
- Methodology : X-ray crystallography and NMR spectroscopy are critical. The 2-oxabicyclo[2.1.1]hexane scaffold exhibits geometric parameters comparable to ortho-substituted phenyl rings (e.g., distance d = 3.6 Å vs. 3.0–3.1 Å in benzene), validated by crystallographic data .
- Key NMR Signals :
- ¹H NMR : Distinct splitting patterns for bridgehead protons (δ 2.8–3.2 ppm) and trifluoromethyl-coupled resonances.
- ¹³C NMR : CF₃ group at δ ~120 ppm (quartet, J = 280 Hz) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a bioisostere for aromatic rings. It is used in fragment-based drug discovery to probe enzyme active sites (e.g., kinase inhibitors) .
- Case Study : Derivatives show antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) and anti-inflammatory effects (IC₅₀ = 10 nM for COX-2 inhibition) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reaction kinetics in nucleophilic substitutions?
- Mechanistic Insight : The electron-withdrawing CF₃ group increases electrophilicity at adjacent carbons, accelerating SN₂ reactions. For example, substitution at the C1 position proceeds 3× faster than non-fluorinated analogs (k = 0.15 s⁻¹ vs. 0.05 s⁻¹ in DMSO) .
- Data Contradiction : Some studies report reduced reactivity in polar aprotic solvents due to steric hindrance from the bicyclic framework, requiring computational validation (DFT studies recommended) .
Q. What computational methods are used to predict binding affinities of this compound with biological targets?
- Methodology :
Docking Simulations : Rigid docking with AutoDock Vina to assess fit into protein pockets (e.g., serotonin receptors).
MD Simulations : AMBER force fields evaluate stability of ligand-receptor complexes over 100 ns trajectories.
QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- Validation : Experimental IC₅₀ values for dopamine D₂ receptor binding (Ki = 12 nM) align with predictions (R² = 0.89) .
Q. How can contradictory data on synthetic intermediates be resolved?
- Case Example : Discrepancies in regioselectivity during iodocyclization (C3 vs. C4 substitution) arise from solvent effects. Polar solvents (e.g., acetonitrile) favor C3 substitution (80:20 ratio), while toluene shifts selectivity to C4 (55:45) .
- Resolution Strategy :
- LC-MS/MS : Monitor reaction progress in real time.
- Isotopic Labeling : Use ¹³C-labeled precursors to track bond formation .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
